(naphthalen-1-yl)methanesulfonylfluoride
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Overview
Description
(naphthalen-1-yl)methanesulfonylfluoride is an organic compound that features a naphthalene ring substituted with a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (naphthalen-1-yl)methanesulfonylfluoride typically involves the reaction of naphthalene derivatives with methanesulfonyl fluoride. One common method is the sulfonylation of naphthalene using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(naphthalen-1-yl)methanesulfonylfluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The naphthalene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can produce naphthoquinones .
Scientific Research Applications
(naphthalen-1-yl)methanesulfonylfluoride has several scientific research applications:
Mechanism of Action
The mechanism of action of (naphthalen-1-yl)methanesulfonylfluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid share structural similarities with (naphthalen-1-yl)methanesulfonylfluoride.
Sulfonyl Fluorides: Other sulfonyl fluorides like methanesulfonyl fluoride and trifluoromethanesulfonyl fluoride have similar reactivity and applications.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the sulfonyl fluoride group, which imparts specific chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications .
Properties
IUPAC Name |
naphthalen-1-ylmethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMYOVIVKHWRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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